molecular formula C14H22N2O4 B1375753 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate CAS No. 1350475-42-1

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1375753
CAS No.: 1350475-42-1
M. Wt: 282.34 g/mol
InChI Key: UQRMOFVFJWSNEV-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methyl group, and a cyanomethyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Scientific Research Applications

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and methyl iodide.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate can be compared with other piperidine derivatives such as:

    1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate: This compound has an aminomethyl group instead of a cyanomethyl group, which can lead to different reactivity and applications.

    1-tert-Butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate: The presence of a hydroxymethyl group can influence the compound’s solubility and reactivity.

    1-tert-Butyl 4-methyl 4-(methoxymethyl)piperidine-1,4-dicarboxylate: The methoxymethyl group can affect the compound’s stability and its interactions with other molecules.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-6-14(5-8-15,7-10-16)11(17)19-4/h5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRMOFVFJWSNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of commercially available 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (200 g, 0.82 mol) in anhydrous THF (2 L) was added LDA (2M in THF, 575 mL, 1.15 mol) drop-wise at −65° C. under N2. The mixture was stirred at −65° C. for 1.5 h. To the mixture was added bromoacetonitrile (148 g, 1.23 mol) in anhydrous THF (500 mL) at −65° C. The mixture was stirred at −65° C. for 1 h, then warmed up to room temperature and stirred overnight. The reaction was quenched with water (800 mL) at 0° C. and the combined reaction mixture was concentrated in vacuum to give a crude product, which was extracted with ethyl acetate (1 L three times). The combined organic phases were washed with brine (1 L) and dried over Na2SO4. The organic layer was filtered and the filtrate was concentrated under vacuum to give a crude product, which was purified by column chromatography on silica gel eluting with petroleum ether/ethyl acetate (from petroleum ether to 2/1) to give the title compound. 1H-NMR (400 MHz, CDCl3) δ 3.900-3.750 (m, 5H), 3.120-3.000 (m, 2H), 2.612-2.562 (m, 2H), 2.190-2.111 (m, 2H), 1.590-1.502 (m, 2H), 1.402 (s, 9H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
575 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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